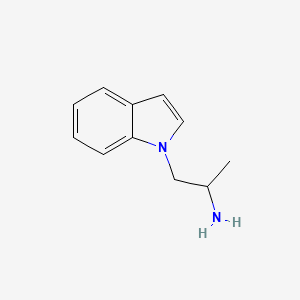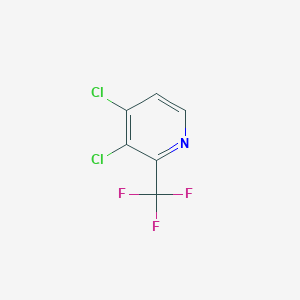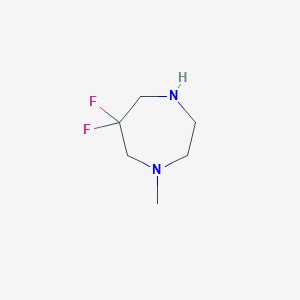
6,6-Difluoro-1-methyl-1,4-diazepane
Übersicht
Beschreibung
“6,6-Difluoro-1-methyl-1,4-diazepane” is a chemical compound with the CAS number 1227310-88-4 . It is also known as “this compound dihydrochloride” with the CAS number 2227206-69-9 .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H12F2N2 . The InChI code for the compound is 1S/C6H12F2N2.2ClH/c1-10-3-2-9-4-6(7,8)5-10;;/h9H,2-5H2,1H3;2*1H .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 150.17 . For “this compound dihydrochloride”, the molecular weight is 223.09 .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Chemical Reactions
Microwave-Assisted Synthesis
The compound and its derivatives are synthesized using innovative techniques such as microwave-assisted detosylation, offering rapid access to the corresponding amines with high yields. This method represents a significant advancement in the synthesis of gem-difluorohomopiperazines, showcasing the potential of 6,6-difluoro-1-methyl-1,4-diazepane in facilitating efficient chemical reactions (Wellner, Sandin, & Pääkkönen, 2003).
Ligand Framework for Metal Catalysts
The 6-amino-6-methyl-1,4-diazepine framework serves as an ancillary ligand framework for neutral and cationic scandium and yttrium alkyls. This highlights its role in supporting metal catalysts used in various chemical processes, demonstrating the compound's versatility in coordination chemistry (Ge, Bambirra, Meetsma, & Hessen, 2006).
Synthesis of Complex Molecules
Intermediate for Rho–Kinase Inhibitor
A practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–kinase inhibitor K-115, has been established. This process demonstrates the compound's utility in the production of significant pharmacological agents, emphasizing its importance in medicinal chemistry (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).
Chemical Structure and Properties
Structural Analysis
Studies on the chemical structure and molecular interactions of derivatives have been conducted, providing valuable insights into their properties. For example, the structural elucidation of certain compounds reveals complex molecular geometries and potential for hydrogen bonding, which could influence their reactivity and potential applications (Toze, Airiyan, Nikitina, Sorokina, & Khrustalev, 2011).
Catalysis and Chemical Transformations
Catalytic Applications
The compound and its derivatives exhibit potential in catalysis, as seen in studies investigating their use in biomimetic extradiol cleavage of catechols. This suggests applications in environmental chemistry and synthetic methodologies where selective catalytic processes are crucial (Mayilmurugan, Stoeckli-Evans, & Palaniandavar, 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
6,6-difluoro-1-methyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2N2/c1-10-3-2-9-4-6(7,8)5-10/h9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIDVJNDDGJNEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC(C1)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

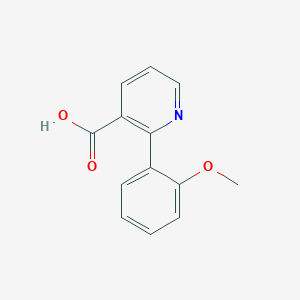
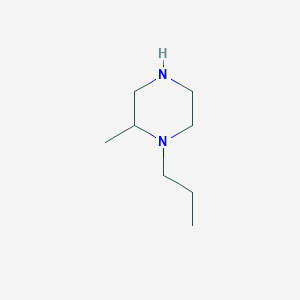
![tert-butyl N-methyl-N-[4-(methylamino)butyl]carbamate](/img/structure/B3092268.png)
![2-[4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B3092270.png)
![2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B3092276.png)
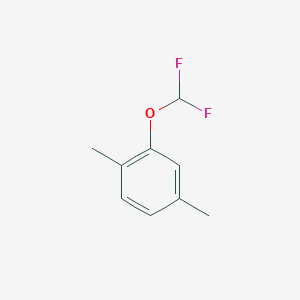
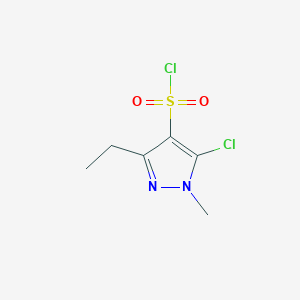
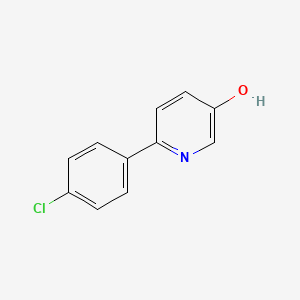
![8-bromo-2-((tert-butoxycarbonyl)amino)-3H-benzo[b]azepine-4-carboxylic acid](/img/structure/B3092307.png)
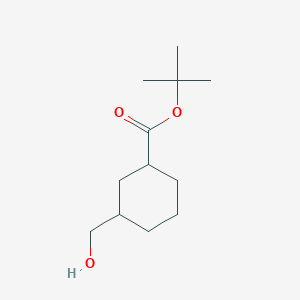
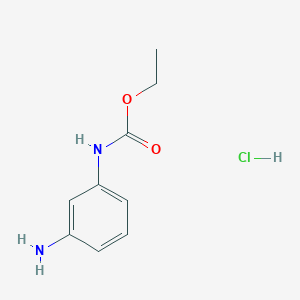
![tert-Butyl 5-(benzyloxy)-1-(chloromethyl)-1H-benzo[e]indole-3(2H)-carboxylate](/img/structure/B3092339.png)
